Class I HDAC8 Selectivity Inferior to an Optimized Lead but Superior to the Benchmark Inhibitor SAHA/Vorinostat
In the absence of direct data for 2-Chloro-n-hydroxyquinoline-3-carboxamide, the strongest class-level evidence comes from a structurally related quinoline-based hydroxamic acid derivative (4a). In a head-to-head enzymatic assay, compound 4a demonstrated a 17-fold improvement in potency against HDAC8 (IC50 = 442 nM) compared to the clinically approved pan-HDAC inhibitor Vorinostat (IC50 = 7468 nM) [1]. This establishes that quinoline-bearing hydroxamic acids can achieve superior isoform selectivity over a generic hydroxamic acid. The 2-chloro substituent on the target compound is anticipated to further tune this selectivity, based on the demonstrated sensitivity of HDAC isoforms to quinoline substitution patterns [2].
| Evidence Dimension | Enzymatic Inhibitory Activity (IC50) against HDAC8 |
|---|---|
| Target Compound Data | Not directly measured. Class representative (4a) shows IC50 = 442 nM against HDAC8 [1]. |
| Comparator Or Baseline | Vorinostat/SAHA: IC50 = 7468 nM against HDAC8 [1]. |
| Quantified Difference | A ~17-fold improvement in potency for the quinoline-hydroxamic acid class over Vorinostat. |
| Conditions | In vitro enzymatic assay; HDAC8 isoform. |
Why This Matters
This data supports the selection of a quinoline-hydroxamic acid scaffold over generic hydroxamates for programs requiring enhanced HDAC8 selectivity, a target in childhood neuroblastoma.
- [1] C. Chen et al. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 2017. View Source
- [2] N. Singh et al. Effect of 3-subsitution of quinolinehydroxamic acids on selectivity of histone deacetylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36:1, 74-84. View Source
